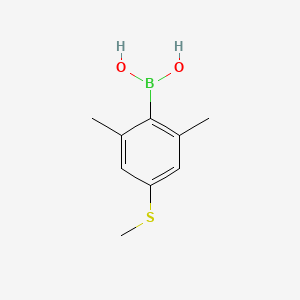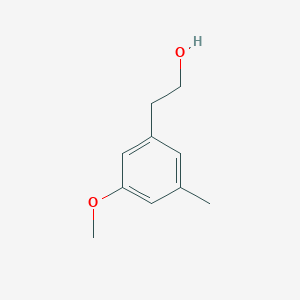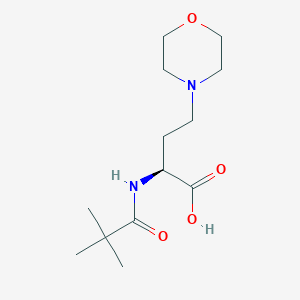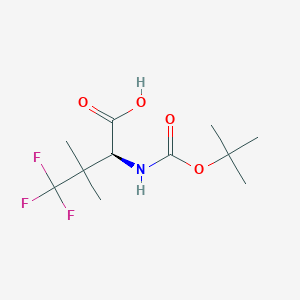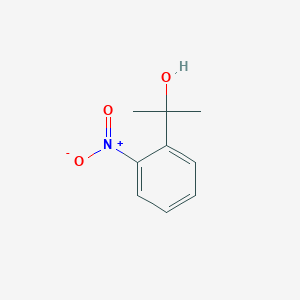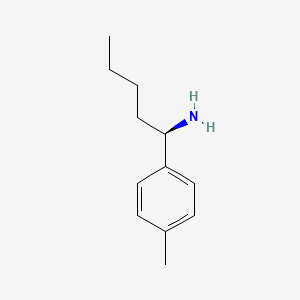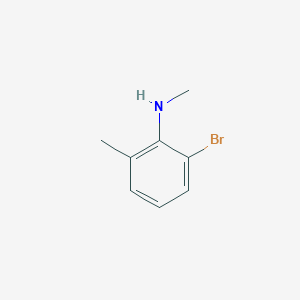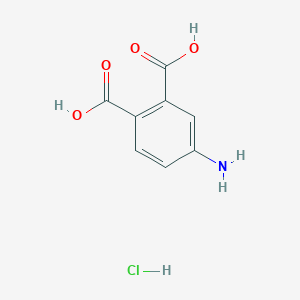
4-Aminophthalic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophthalic acid hydrochloride: is an organic compound with the molecular formula C8H7NO4·HCl. It is a derivative of phthalic acid, where one of the carboxyl groups is substituted with an amino group. This compound is known for its crystalline solid form and is soluble in water, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminophthalic acid hydrochloride can be synthesized from 4-nitrophthalic acid through a reduction reaction. The process involves the following steps:
Nitration: Phthalic acid is nitrated to form 4-nitrophthalic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Dissolution: Dissolving 4-nitrophthalic acid in a suitable solvent.
Nitrogen Displacement: Displacing oxygen with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Conducting the hydrogenation reaction under high pressure and temperature.
Complexation Reaction: Forming the hydrochloride salt by reacting the amine with hydrochloric acid.
Centrifugal Drying: Removing excess solvent and drying the product.
Chemical Reactions Analysis
Types of Reactions: 4-Aminophthalic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: The amino group can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Acyl chlorides and acid anhydrides are used for acylation reactions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Amides, esters, and other substituted products.
Scientific Research Applications
Chemistry: 4-Aminophthalic acid hydrochloride is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It is also employed in the preparation of fluorescent probes and sensors .
Biology: In biological research, it is used to study enzyme kinetics and as a substrate in various biochemical assays. Its derivatives are used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in the manufacture of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 4-aminophthalic acid hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
4-Nitrophthalic acid: The precursor in the synthesis of 4-aminophthalic acid hydrochloride.
Phthalic acid: The parent compound from which 4-aminophthalic acid is derived.
4-Dimethylaminophthalimide (4-DMAP): A related compound used in fluorescence studies.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its solubility in water and ability to form stable salts make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
54229-32-2 |
|---|---|
Molecular Formula |
C8H8ClNO4 |
Molecular Weight |
217.60 g/mol |
IUPAC Name |
4-aminophthalic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO4.ClH/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H |
InChI Key |
BUBSFFSQBKQSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B15200820.png)
